2-((4-methoxyphenethyl)amino)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of dihydropyrimidinones This compound is characterized by the presence of a methoxyphenyl group, a phenyl group, and a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenethylamine with benzaldehyde to form an intermediate Schiff base, followed by cyclization with urea or thiourea under acidic conditions to yield the dihydropyrimidinone core .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents that enhance the reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-2-ONE
- 2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-THIONE
Uniqueness
2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C19H19N3O2 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-9-7-14(8-10-16)11-12-20-19-21-17(13-18(23)22-19)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H2,20,21,22,23) |
InChI Key |
PSYJRMYDIUCGOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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